[1,1'-Biphenyl]-2,2',4,4',5,5'-hexayl hexaacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-2,2’,4,4’,5,5’-hexayl hexaacetate: is an organic compound with the molecular formula C24H22O12. It is a derivative of biphenyl, where the hydrogen atoms at positions 2, 2’, 4, 4’, 5, and 5’ are replaced by acetate groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,2’,4,4’,5,5’-hexayl hexaacetate typically involves the acetylation of [1,1’-Biphenyl]-2,2’,4,4’,5,5’-hexol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl groups .
Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-2,2’,4,4’,5,5’-hexayl hexaacetate can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of contamination and ensures consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-2,2’,4,4’,5,5’-hexayl hexaacetate can undergo oxidation reactions to form corresponding quinones.
Substitution: It can undergo nucleophilic substitution reactions where the acetate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Derivatives with new functional groups replacing the acetate groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1,1’-Biphenyl]-2,2’,4,4’,5,5’-hexayl hexaacetate is used as a precursor for the synthesis of various biphenyl derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: Its multiple acetate groups can be modified to create enzyme inhibitors or activators .
Medicine: In medicine, [1,1’-Biphenyl]-2,2’,4,4’,5,5’-hexayl hexaacetate is being investigated for its potential as a drug delivery agent. Its ability to form stable complexes with various drugs makes it a promising candidate for targeted drug delivery systems .
Industry: Industrially, the compound is used in the production of polymers and resins. Its structural properties contribute to the development of materials with enhanced mechanical and thermal stability .
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-2,2’,4,4’,5,5’-hexayl hexaacetate involves its interaction with specific molecular targets. The acetate groups can form hydrogen bonds with proteins, altering their conformation and activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
[1,1’-Biphenyl]-2,2’,4,4’,6,6’-hexayl hexaacetate: Similar structure but different substitution pattern.
[1,1’-Biphenyl]-2,2’,3,3’,5,5’-hexayl hexaacetate: Another derivative with a different substitution pattern.
Uniqueness: The uniqueness of [1,1’-Biphenyl]-2,2’,4,4’,5,5’-hexayl hexaacetate lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
7461-76-9 |
---|---|
Molekularformel |
C24H22O12 |
Molekulargewicht |
502.4 g/mol |
IUPAC-Name |
[4,5-diacetyloxy-2-(2,4,5-triacetyloxyphenyl)phenyl] acetate |
InChI |
InChI=1S/C24H22O12/c1-11(25)31-19-9-23(35-15(5)29)21(33-13(3)27)7-17(19)18-8-22(34-14(4)28)24(36-16(6)30)10-20(18)32-12(2)26/h7-10H,1-6H3 |
InChI-Schlüssel |
MXBPOFCTXDAVKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC(=C(C=C1C2=CC(=C(C=C2OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.